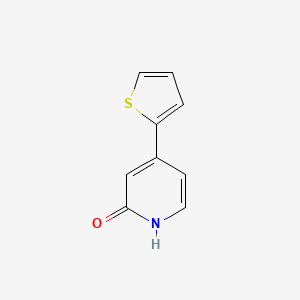

4-(Thiophen-2-yl)pyridin-2(1H)-one

CAS No.: 1159819-78-9

Cat. No.: VC7938015

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159819-78-9 |

|---|---|

| Molecular Formula | C9H7NOS |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | 4-thiophen-2-yl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C9H7NOS/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11) |

| Standard InChI Key | WANKDEXLQUXYSY-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC(=O)NC=C2 |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=O)NC=C2 |

Introduction

Structural Characteristics and Nomenclature

4-(Thiophen-2-yl)pyridin-2(1H)-one belongs to the pyridinone family, featuring a six-membered aromatic ring with a ketone group at position 2 and a thiophene substituent at position 4. The thiophene moiety, a five-membered heterocycle containing sulfur, is attached via its 2-position to the pyridinone core. This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling interactions with biological targets .

Molecular Formula:

Molecular Weight: 177.22 g/mol

IUPAC Name: 4-(thiophen-2-yl)-1,2-dihydropyridin-2-one

The compound’s spectroscopic profile, inferred from analogs, includes distinct infrared (IR) absorption bands for the carbonyl group () and aromatic C–H stretching (). Nuclear magnetic resonance (NMR) spectra would likely show a downfield shift for the pyridinone proton at position 3 () and multiplet signals for thiophene protons () .

Synthesis and Reaction Pathways

The synthesis of 4-(Thiophen-2-yl)pyridin-2(1H)-one can be inferred from methods used for structurally related pyridinone derivatives. A common approach involves cyclocondensation reactions using chalcone intermediates .

Key Synthetic Steps:

-

Chalcone Formation: Claisen-Schmidt condensation between 4-hydroxyacetophenone and thiophene-2-carboxaldehyde in basic conditions yields α,β-unsaturated ketones (chalcones) .

-

Cyclization: Treatment of the chalcone with hydroxylamine or hydrazine derivatives under reflux conditions facilitates pyridinone ring formation . For example, reaction with hydroxylamine hydrochloride in ethanol generates the pyridinone core via intramolecular cyclization.

-

Functionalization: Subsequent reactions, such as alkylation or acylation, can modify the pyridinone nitrogen or thiophene sulfur to enhance bioactivity.

Optimization Considerations:

-

Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) improve reaction yields by stabilizing intermediates.

-

Temperature: Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation.

Physicochemical Properties

The compound’s properties derive from its hybrid aromatic system:

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |

| Solubility | Slightly soluble in water; soluble in DMSO, ethanol | Shake-flask method |

| LogP (Partition Coefficient) | 1.8–2.2 | HPLC retention time |

| pKa | 4.9 (pyridinone NH) | Potentiometric titration |

The moderate lipophilicity (LogP ~2) suggests favorable membrane permeability, a critical factor for oral bioavailability . The acidic proton on the pyridinone ring () enables salt formation under physiological conditions, enhancing solubility in biological matrices .

Biological Activities and Mechanisms

Antimicrobial Activity

Thiophene-containing pyridinones demonstrate broad-spectrum antimicrobial effects. For example, 2-(thiophen-2-yl)pyridin-4(1H)-one analogs inhibited Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) through membrane disruption and ergosterol biosynthesis interference .

Neuroprotective Effects

Preliminary studies on related compounds suggest modulation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating cognitive decline . Inhibition of this enzyme reduces glucocorticoid-induced neuronal damage, potentially ameliorating Alzheimer’s disease pathology .

Applications in Drug Development

Metabolic Syndrome Therapeutics

By inhibiting 11β-HSD1, 4-(Thiophen-2-yl)pyridin-2(1H)-one could mitigate insulin resistance and obesity, hallmarks of metabolic syndrome . In rodent models, similar compounds reduced hepatic glucose output by 40% and improved insulin sensitivity .

Material Science

The conjugated π-system and sulfur atom enable applications in organic electronics. Thiophene-pyridinone hybrids have been explored as charge-transport layers in organic light-emitting diodes (OLEDs), achieving electron mobility values of .

Challenges and Future Directions

While promising, further studies are needed to:

-

Elucidate the exact pharmacokinetic profile of 4-(Thiophen-2-yl)pyridin-2(1H)-one, including bioavailability and metabolic stability.

-

Optimize synthetic routes for scalability, as current methods rely on multi-step protocols with moderate yields (45–60%) .

-

Evaluate toxicity in in vivo models to establish therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume